1-Chloro-4-hydrazinophthalazine
Overview
Description
1-Chloro-4-hydrazinophthalazine is a derivative of hydrazinophthalazine, a compound studied for various applications, including as an antihypertensive drug and for its luminescent properties in lanthanide complexes (Tóth, 1978) (Burton-Pye, Heath, & Faulkner, 2005).
Synthesis Analysis
1-Chloro-4-hydrazinophthalazine can be synthesized through various methods, including reaction of 1-hydrazinophthalazine with chloroacetyl chloride and subsequent reactions (Burton-Pye et al., 2005), and through a general three-step synthesis involving selective monoaddition of organometallic reagents (Nguyen et al., 2012).
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-hydrazinophthalazine derivatives has been studied using methods like x-ray diffraction analysis. For instance, the structure of 1-dimethylamino-4-chlorophthalazine, a related compound, was investigated to understand the orientation of functional groups and the conformation of nitrogen atoms (Litvinov et al., 1982).
Chemical Reactions and Properties
Chemical reactions of 1-Chloro-4-hydrazinophthalazine include its reaction with phthalaldehydic acid to produce a mixture of ring-chain tautomers, indicating its potential for forming various heterocyclic systems (Amer & Zimmer, 1981). Its reactivity and potential to form complexes with metals like lanthanides have also been noted (Burton-Pye et al., 2005).
Physical Properties Analysis
The physical properties of 1-Chloro-4-hydrazinophthalazine, such as crystal structure and protonation sites, have been studied. For example, the crystal structures of mono- and diprotonated derivatives of hydrazinophthalazine, a related compound, were determined (Carugo, Castellani, & Perotti, 1995).
Chemical Properties Analysis
The chemical properties, including tautomeric rearrangements, acid-base properties, and complex formation ability of 1-hydrazinophthalazine derivatives, are areas of study that provide insights into the behavior of 1-Chloro-4-hydrazinophthalazine in various chemical environments (Kogan et al., 2009).
Scientific Research Applications
Transition Metal Complexes
- Scientific Field : Chemistry
- Application Summary : 1-Hydrazinophthalazine based hydrazones and their coordination compounds with transition metals are considered . The main factors influencing the structure and physicochemical properties of the complexes, biological activity of phthalazine hydrazones and their complexes are discussed .
- Results or Outcomes : The source does not provide specific results or outcomes, but it does discuss the main factors influencing the structure and physicochemical properties of the complexes, as well as the biological activity of phthalazine hydrazones and their complexes .
Reactive Matrix in Monosaccharide Analysis
- Scientific Field : Analytical Chemistry
- Application Summary : 1-Chloro-4-hydrazinophthalazine has been used as a reactive matrix in monosaccharide MALDI-MSI in-situ analysis . The monosaccharides include glucose, fructose, and others .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes, but it does mention that 1-Chloro-4-hydrazinophthalazine has been used as a reactive matrix in monosaccharide MALDI-MSI in-situ analysis .
Synthesis of Tetrazines
- Scientific Field : Organic Chemistry
- Application Summary : 1-Chloro-4-hydrazinophthalazine has been used in the synthesis of tetrazines . Tetrazines are very common and significant moieties having four nitrogen atoms in biologically important molecules .
- Methods of Application : The synthesis of tetrazines has been achieved by nonmetal- and metal-mediated reactions .
- Results or Outcomes : The source does not provide specific results or outcomes, but it does mention that tetrazines have great practical applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Growth Inhibitor in Lepidopterans
- Scientific Field : Agrochemistry
- Application Summary : Oxadiazolyl 3(2H)-pyridazinone, a derivative of 1-Chloro-4-hydrazinophthalazine, is a growth inhibitor that has inhibitory action on weight gain of lepidopterans like Ostrinia furnacalis, Plutella xylostella, Pseudaletia separate, Bombyx mori and Pieris rapae .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes, but it does mention that Oxadiazolyl 3(2H)-pyridazinone has inhibitory action on weight gain of certain lepidopterans .
Structural and Computational Modeling
- Scientific Field : Computational Chemistry
- Application Summary : 1-Chloro-4-hydrazinophthalazine has been used in the crystal structure of a 1-chloro-4-methoxybenzene derivative through structural and computational modeling .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The source does not provide specific results or outcomes, but it does mention that 1-Chloro-4-hydrazinophthalazine has been used in the crystal structure of a 1-chloro-4-methoxybenzene derivative .
Safety And Hazards
properties
IUPAC Name |
(4-chlorophthalazin-1-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-3-1-2-4-6(5)8(11-10)13-12-7/h1-4H,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTJGZYAFKMABR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383155 | |
Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-hydrazinophthalazine | |
CAS RN |
51935-42-3 | |
Record name | 1-CHLORO-4-HYDRAZINOPHTHALAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-4-hydrazinophthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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